Lipophilicity-Driven Differentiation: LogP of 3-Benzhydryl-7H-purin-6-one Versus 3-Benzylhypoxanthine
The computed octanol-water partition coefficient (XLogP3-AA) of 3-benzhydryl-7H-purin-6-one is 2.9, substantially higher than the predicted LogP of 1.2 for the 3-benzyl analog [1]. This difference arises from the additional phenyl ring in the benzhydryl substituent, which increases molecular surface area and reduces aqueous solubility. While a direct experimental LogP for the target compound has not been reported, the computed values across multiple platforms (PubChem XLogP3: 2.9; ChemSrc LogP: 2.757) are internally consistent [2].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.9 (PubChem XLogP3); LogP 2.757 (ChemSrc) |
| Comparator Or Baseline | 3-Benzylhypoxanthine (CAS 3649-39-6): LogP 1.2 (predicted) |
| Quantified Difference | ΔLogP ≈ 1.7, corresponding to ~50-fold higher lipophilicity |
| Conditions | Computed values from PubChem and molaid.com databases; not experimentally determined in a single head-to-head study |
Why This Matters
A 50-fold increase in lipophilicity predicts significantly different membrane permeability and tissue distribution, meaning the benzhydryl compound cannot substitute for the benzyl analog in cell-based assays or in vivo models without altered pharmacokinetics.
- [1] Molaid. (n.d.). 3-Benzylhypoxanthine | 3649-39-6: Calculated Properties. Retrieved from https://www.molaid.com/MS_228310 View Source
- [2] PubChem. (2025). Compound Summary for CID 253718: 3-benzhydryl-7H-purin-6-one. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/253718 View Source
